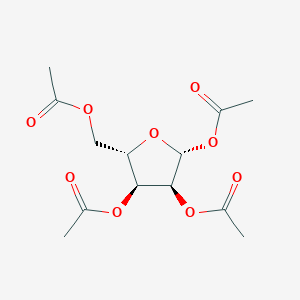

1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNHAHWGVLXCCI-CYDGBPFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358660 | |

| Record name | 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144490-03-9 | |

| Record name | β-L-Ribofuranose, 1,2,3,5-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144490-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-L-Ribofuranose, tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose?

An In-depth Technical Guide to the Chemical Properties and Applications of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of complex, stereochemically defined molecules is paramount. Nucleoside analogs, which form the backbone of numerous antiviral and anticancer therapies, require precisely engineered chemical building blocks. This compound (CAS No. 144490-03-9) stands out as a critical acetylated ribofuranose pharmaceutical intermediate.[1] It is a fully protected derivative of L-ribofuranose, a sugar enantiomeric to the naturally occurring D-ribose found in RNA.[2]

The strategic placement of four acetyl groups on the L-ribofuranose core serves a dual purpose: it enhances the compound's stability and solubility in common organic solvents, and it provides controlled reactivity, allowing chemists to perform selective derivatizations.[3][4] This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid under standard conditions.[2][3] Its physical properties are well-defined, making it a reliable reagent in multi-step synthetic pathways. The acetylation of the hydroxyl groups significantly alters the polarity of the parent L-ribose, rendering it soluble in organic solvents such as chloroform and slightly soluble in methanol and pyridine, while being only sparingly soluble in water.[2][3]

Table 1: Core Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 144490-03-9 | [5] |

| Molecular Formula | C₁₃H₁₈O₉ | [5][6] |

| Molecular Weight | 318.28 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 80-83 °C | [2] |

| Optical Rotation | [α]20/D +12.5 ± 0.5°, c=2.4% in CHCl₃ | |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [2][7] |

Structural Elucidation

The structure of this compound is defined by its L-ribofuranose core and the specific stereochemistry at the anomeric carbon (C1). The "beta" (β) designation indicates that the acetyl group at C1 is on the same side of the furanose ring as the C4 substituent (the CH₂OAc group). This specific stereoisomer is crucial for the synthesis of β-L-nucleoside analogs.

-

IUPAC Name: [(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate

-

InChI Key: IHNHAHWGVLXCCI-CYDGBPFRSA-N

-

SMILES: CC(=O)OC[C@@H]1O--INVALID-LINK----INVALID-LINK--[C@H]1OC(C)=O

References

- 1. nbinno.com [nbinno.com]

- 2. organicintermediate.com [organicintermediate.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. (2R,3S,4S,5S)-5-(acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate | C13H18O9 | CID 908100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose structure and stereochemistry

An In-depth Technical Guide to 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose: Structure, Stereochemistry, and Application

Abstract

1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose is a pivotal intermediate in the synthesis of L-nucleoside analogues, a class of compounds with significant therapeutic applications, particularly as antiviral and anticancer agents.[1][2] Unlike their naturally occurring D-enantiomers, L-nucleosides often exhibit unique biological activities, improved metabolic stability, and reduced toxicity.[3][4] This guide provides a comprehensive technical overview of the structure, stereochemistry, synthesis, and characterization of 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies and the self-validating protocols for its characterization, establishing a foundation for its effective use in medicinal chemistry.

The Significance of L-Configuration in Nucleoside Therapeutics

The vast majority of nucleosides in biological systems are of the D-configuration. However, the discovery that L-nucleosides can possess potent biological activity has opened a new frontier in drug development.[3][5] L-nucleoside analogues, such as Lamivudine (3TC) and Telbivudine, are cornerstone therapies for HIV and Hepatitis B, respectively.[3][6] Their efficacy stems from their ability to be recognized and processed by viral polymerases, leading to chain termination of the nascent viral DNA or RNA, while often being poor substrates for human polymerases, which contributes to a favorable safety profile.[4][5]

The synthesis of these vital therapeutic agents relies on the availability of chiral precursors in the L-configuration. L-Ribose, the enantiomer of the naturally abundant D-ribose, is a common starting material for a wide array of L-nucleosides.[1][2][7] To facilitate its use in glycosylation reactions, the hydroxyl groups of L-ribose are typically protected. The fully acetylated derivative, 1,2,3,5-Tetra-O-acetyl-L-ribofuranose, is a stable, crystalline solid that serves as a versatile glycosyl donor, making it a compound of high strategic importance in pharmaceutical synthesis.[8][9]

Elucidation of the Core Structure

A precise understanding of the molecule's three-dimensional architecture is critical for its application in stereospecific synthesis.

Chemical Structure

1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose is a peracetylated derivative of L-ribose in its five-membered furanose ring form. Its chemical formula is C₁₃H₁₈O₉, with a molecular weight of 318.28 g/mol .[10][11] The structure consists of:

-

An L-Ribofuranose Core: A pentose sugar ring with an L-configuration.

-

Four O-acetyl Groups: These protecting groups are attached to the hydroxyls at carbons C1, C2, C3, and C5, enhancing the molecule's stability and solubility in organic solvents and activating the anomeric carbon for glycosylation.[12]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 144490-03-9 | [11][13] |

| Molecular Formula | C₁₃H₁₈O₉ | [10][11] |

| Molecular Weight | 318.28 g/mol | [10][11] |

| IUPAC Name | [(2S,3S,4S,5R)-3,4,5-triacetoxytetrahydrofuran-2-yl]methyl acetate | [14] |

| Appearance | White to off-white solid/powder | [9] |

| Melting Point | 80-83 °C | [9] |

| Solubility | Sparingly soluble in chloroform and slightly soluble in methanol | [9] |

Critical Stereochemistry: β-Anomer and L-Series

The stereochemistry of this molecule dictates its utility. Two key aspects define its configuration:

-

L-Configuration: The "L" designation refers to the stereocenter furthest from the anomeric carbon (C4 in this case). Its configuration is analogous to that of L-glyceraldehyde, with the CH₂OAc group at C4 oriented to the left in a standard Fischer projection of the parent L-ribose. This "unnatural" configuration is fundamental to the biological activity of the resulting nucleoside analogues.[3]

-

β-Configuration: This describes the stereochemistry at the anomeric carbon (C1). In the β-anomer of a ribofuranose, the substituent at C1 (the acetyl group) is on the same face of the ring as the adjacent C2 substituent and cis to the CH₂OAc group at C4. This orientation is crucial for synthesizing β-L-ribonucleosides, which are the biologically active forms for many antiviral drugs.[8][15]

Caption: Key stereochemical features of the target molecule.

Synthesis and Purification

The synthesis of 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose typically starts from L-ribose, which can itself be synthesized from more accessible sugars like L-arabinose via epimerization.[7] The most direct method involves the peracetylation of L-ribose.

Synthetic Rationale

The reaction involves treating L-ribose with an excess of an acetylating agent, commonly acetic anhydride, in the presence of a base, such as pyridine.

-

Acetic Anhydride (Ac₂O): Serves as the source of the acetyl groups. It is highly reactive and readily acylates the hydroxyl groups of the sugar.

-

Pyridine: Acts as both a solvent and a catalyst. As a base, it neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product. It also acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate.

This process typically results in a mixture of α and β anomers.[16] The β-anomer is often the thermodynamically more stable product and can be preferentially crystallized or separated by chromatography.

Experimental Protocol: Peracetylation of L-Ribose

This protocol is a representative method adapted from common laboratory procedures.[16][17][18]

Materials:

-

L-Ribose

-

Anhydrous Pyridine

-

Acetic Anhydride (Ac₂O)

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend L-ribose (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of L-ribose).

-

Cooling: Cool the suspension to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon adding acetic anhydride.

-

Acetylation: Add acetic anhydride (5.0 eq, a slight excess for each of the four OH groups plus the anomeric one) dropwise to the stirred suspension. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of ice-cold water.

-

Extraction: Dilute the mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or syrup.[18]

-

Purification: Purify the crude mixture by silica gel column chromatography using an ethyl acetate/hexane gradient to separate the α and β anomers. The desired β-anomer is typically the major product and can be isolated as a white solid upon solvent removal.[16]

Spectroscopic and Analytical Characterization

Confirming the identity and stereochemistry of the synthesized product is a critical self-validating step. NMR spectroscopy is the most definitive technique for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a wealth of structural information, particularly regarding the stereochemistry at the anomeric center.

-

¹H NMR: The anomeric proton (H1) of the β-anomer typically appears as a singlet or a narrow doublet around 6.0-6.2 ppm. The key diagnostic feature is the small coupling constant (JH1-H2) which is typically < 2 Hz. This small coupling is due to the trans relationship (approx. 90° dihedral angle) between H1 and H2 in the common envelope conformations of β-ribofuranosides. In contrast, the α-anomer would show a larger JH1-H2 coupling constant (approx. 4-5 Hz). The protons of the four acetyl groups will appear as distinct singlets in the 1.9-2.1 ppm region.

-

¹³C NMR: The anomeric carbon (C1) of the β-anomer is typically observed around 98-100 ppm. The other ring carbons appear between 70-80 ppm, while the acetyl carbonyl carbons resonate around 169-171 ppm.

Table 2: Representative ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Rationale |

| H1 | ~6.15 | s or d | JH1-H2 < 2 | Confirms β-anomeric configuration |

| H2 | ~5.35 | d | JH2-H3 ~5-6 | |

| H3 | ~5.30 | t | JH3-H4 ~6-7 | |

| H4 | ~4.40 | m | - | |

| H5, H5' | ~4.25 | m | - | |

| CH₃ (acetyl) | ~2.10, 2.08, 2.05, 2.00 | 4 x s | - | Four distinct acetyl groups |

Note: Exact chemical shifts and coupling constants can vary based on solvent and spectrometer frequency. The data presented is a generalized representation based on typical spectra.[19]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using techniques like Electrospray Ionization (ESI), the molecule is often observed as an adduct with sodium [M+Na]⁺ at an m/z of approximately 341.27, corresponding to the molecular formula C₁₃H₁₈O₉Na. This confirms the successful peracetylation.

Application in Drug Development Workflow

The primary role of 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose is to act as a glycosyl donor in the synthesis of L-nucleosides. The acetyl group at C1 serves as a good leaving group under Lewis acid catalysis, allowing for the stereoselective formation of the crucial β-N-glycosidic bond.

Caption: Workflow from L-Ribose to a target β-L-Nucleoside.

Conclusion

1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose is more than just a protected sugar; it is an enabling molecule that provides a practical entry point into the synthesis of medicinally vital L-nucleoside analogues. Its well-defined structure and stereochemistry, coupled with robust synthetic and purification protocols, make it an indispensable tool for researchers in drug discovery. A thorough characterization, primarily through NMR spectroscopy, is essential to validate its stereochemical integrity, ensuring the successful synthesis of the intended biologically active β-L-nucleoside targets.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Broad spectrum antiviral nucleosides—Our best hope for the future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. A practical synthesis of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. organicintermediate.com [organicintermediate.com]

- 10. (2R,3S,4S,5S)-5-(acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate | C13H18O9 | CID 908100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dextrauk.com [dextrauk.com]

- 12. Page loading... [guidechem.com]

- 13. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE | 144490-03-9 [chemicalbook.com]

- 14. 1,2,3,5-Tetra-O-acetyl beta-L-Ribofuranose [lgcstandards.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 17. rsc.org [rsc.org]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. Characteristic 1 H NMR spectra of β- d -ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04274F [pubs.rsc.org]

Physical properties like melting point and solubility of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose

An In-Depth Technical Guide to the Physical Properties of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose

Introduction: Understanding a Key Synthetic Intermediate

This compound is a fully acetylated derivative of L-ribofuranose, a five-carbon sugar that is an enantiomer of the more common D-ribose found in RNA. The presence of acetyl protecting groups on all its hydroxyl functionalities enhances its stability and, critically, modifies its solubility profile, making it a versatile intermediate in synthetic organic chemistry.[1][2] It is particularly valuable in the synthesis of L-nucleoside analogues, which are investigated for their potential as antiviral and anticancer agents.

This guide provides a detailed examination of two fundamental physical properties of this compound: its melting point and solubility. For researchers in medicinal chemistry and drug development, a precise understanding of these characteristics is not merely academic; it is foundational for establishing identity, assessing purity, and designing effective reaction and purification protocols.

Section 1: Melting Point Analysis for Purity Assessment

The melting point of a crystalline solid is a highly sensitive indicator of its purity. For a pure compound, the melting range—the span between the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid—is typically narrow, often within 1-2°C.[3] The presence of even minor impurities disrupts the crystalline lattice, leading to a depression and broadening of the melting point range.[3][4] Therefore, accurate melting point determination is the first and most crucial step in validating the quality of a synthetic intermediate like this compound.

Quantitative Data: Melting Point

Multiple sources consistently report the melting point of this compound within a narrow and well-defined range, confirming its characterization as a white to off-white crystalline solid.[5][6]

| Physical Property | Reported Value (°C) | Source |

| Melting Point | 80-83 °C | Sigma-Aldrich, ChemicalBook[7] |

| Melting Point | 80-82 °C | United States Biological[5] |

| Melting Point | 82.0 to 85.0 °C | TCI Chemicals[8] |

| Melting Point | 81-83 °C | Sigma-Aldrich |

Experimental Protocol: Capillary Melting Point Determination

The following protocol outlines a self-validating method for accurately determining the melting point range using a standard digital melting point apparatus. The causality behind this procedure is to ensure uniform heat transfer and precise observation.

Methodology:

-

Sample Preparation: Finely crush a small amount of the this compound sample into a powder using a mortar and pestle.[4] This ensures uniform packing and efficient heat transfer.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the closed end. A sample height of 1-2 mm is optimal.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Preliminary Run (Optional but Recommended): Set a rapid heating rate (e.g., 10-15°C per minute) to quickly determine an approximate melting range. This prevents spending excessive time on the precise measurement.

-

Accurate Measurement: Allow the apparatus to cool to at least 15°C below the approximate melting point observed.[4] Insert a new sample and set a slow, controlled heating rate of 1-2°C per minute. A slow rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[4]

-

Data Recording:

-

Record the temperature (T1) at which the first liquid droplet is observed.

-

Record the temperature (T2) at which the last crystal of the solid melts completely.[4]

-

-

Reporting: The melting point is reported as the range T1-T2. For a high-purity sample, this range should be narrow and fall within the literature values.

Workflow Visualization: Melting Point Determination

The following diagram illustrates the logical flow of the melting point determination protocol, emphasizing the decision points that ensure accuracy.

Caption: Workflow for accurate melting point determination.

Section 2: Solubility Profile for Reaction and Purification Design

The solubility of a compound dictates the choice of solvents for chemical reactions, extractions, and crystallization-based purifications. The acetylation of the four hydroxyl groups in L-ribofuranose drastically alters its polarity. While the parent sugar is water-soluble, the acetylated form gains significant lipophilic character, rendering it soluble in various organic solvents.[1][2]

Quantitative and Qualitative Solubility Data

This compound is generally described as being soluble in common organic solvents but poorly soluble in water.[10][11]

| Solvent | Solubility Description | Source |

| Chloroform | Sparingly Soluble | United States Biological[5], ChemicalBook[6][7] |

| Methanol | Slightly Soluble | United States Biological[5], ChemicalBook[6][7] |

| Pyridine | Slightly Soluble | ChemicalBook[6][7] |

| Dimethylformamide (DMF) | 10 mg/mL | Cayman Chemical[12] |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL | Cayman Chemical[12] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | Cayman Chemical[12] |

| Water | Does not mix well; Sparingly soluble | Santa Cruz Biotechnology[11], Guidechem[10] |

Expert Insight: The acetyl groups mask the polar hydroxyl groups of the parent ribose, preventing the formation of strong hydrogen bonds with water.[13] Conversely, the ester functionalities and the overall less polar nature of the molecule allow for favorable dipole-dipole and van der Waals interactions with organic solvents like chloroform.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a standardized method for qualitatively assessing solubility, which is essential for selecting appropriate solvent systems.

Methodology:

-

Preparation: Arrange a series of clean, labeled test tubes, one for each solvent to be tested.

-

Analyte Addition: Accurately weigh and add approximately 10 mg of this compound to each test tube.

-

Solvent Addition: Add the first solvent to its corresponding tube in incremental volumes (e.g., start with 0.5 mL).

-

Mixing: Agitate the mixture vigorously (e.g., using a vortex mixer) for 30-60 seconds at a controlled, ambient temperature.

-

Observation: Visually inspect the mixture against a contrasting background.

-

Incremental Addition: If the substance did not fully dissolve, add another increment of solvent (e.g., 0.5 mL) and repeat the mixing and observation steps. Continue until the solid dissolves or a total volume of 3 mL is reached.

-

Data Recording: Record the observations for each solvent, noting the approximate volume required for dissolution, if any.

Workflow Visualization: Solubility Testing

The following diagram outlines the systematic process for evaluating the solubility of the compound in various solvents.

Caption: Systematic workflow for qualitative solubility testing.

References

- 1. beta-D-Ribofuranose 1,2,3,5-tetraacetate | 13035-61-5 [chemicalbook.com]

- 2. CAS 13035-61-5: β-D-Ribofuranose, 1,2,3,5-tetraacetate [cymitquimica.com]

- 3. athabascau.ca [athabascau.ca]

- 4. almaaqal.edu.iq [almaaqal.edu.iq]

- 5. usbio.net [usbio.net]

- 6. organicintermediate.com [organicintermediate.com]

- 7. This compound CAS#: 144490-03-9 [amp.chemicalbook.com]

- 8. Tetra-O-acetyl-beta-D-ribofuranose | 13035-61-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Page loading... [guidechem.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. caymanchem.com [caymanchem.com]

- 13. studysmarter.co.uk [studysmarter.co.uk]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

Spectroscopic Characterization of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose (CAS 144490-03-9), a key intermediate in nucleoside synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource for the structural elucidation and quality control of this important carbohydrate derivative. As the spectroscopic properties of enantiomers are identical (excluding optical rotation), data from its D-enantiomer, 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose (CAS 13035-61-5), is utilized as a direct proxy where specific data for the L-enantiomer is not available.

Molecular Structure and Spectroscopic Overview

This compound is a fully protected form of L-ribofuranose, where all hydroxyl groups are acetylated. This peracetylation enhances its solubility in organic solvents and allows for regioselective manipulations in synthetic chemistry. The beta configuration at the anomeric center (C-1) is crucial for its application in the synthesis of biologically active beta-nucleosides.

The structural confirmation of this molecule relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's atomic connectivity, functional groups, and overall mass.

An In-depth Technical Guide to the Biological Activity of L-ribofuranose Tetraacetate and its Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis and biological significance of L-ribofuranose tetraacetate and its derivatives. While L-ribofuranose tetraacetate itself is primarily a chemically stable, lipophilic precursor, its true value lies in its role as a pivotal chiral building block for the synthesis of L-nucleoside analogs. These unnatural enantiomers of natural nucleosides have garnered significant attention in medicinal chemistry due to their potent antiviral and anticancer activities. This guide will delve into the synthetic methodologies for producing L-ribofuranose tetraacetate and its subsequent conversion into biologically active nucleosides. We will explore the multifaceted mechanisms of action of these derivatives, including the inhibition of viral polymerases, induction of lethal mutagenesis in viruses, and disruption of DNA synthesis and cell signaling pathways in cancer cells. Furthermore, this document provides detailed, field-proven protocols for assessing the cytotoxic and antiviral properties of these compounds, offering researchers and drug development professionals a thorough resource to support their work in this promising area of therapeutic development.

Introduction: The Significance of L-Nucleosides and the Role of L-Ribofuranose Tetraacetate

The vast majority of biologically relevant sugars and nucleosides exist in the D-enantiomeric form. However, the synthesis of their "mirror-image" L-counterparts has opened up a fascinating and fruitful avenue in drug discovery. L-nucleoside analogs are often poor substrates for human enzymes, which can lead to reduced host toxicity and a more favorable pharmacokinetic profile compared to their D-enantiomers.[1] Conversely, they can effectively interact with viral enzymes or be incorporated into viral genomes, leading to potent antiviral effects.[2] Similarly, in oncology, L-nucleoside analogs can act as antimetabolites, disrupting the rapid proliferation of cancer cells.[3][4]

The synthesis of these crucial L-nucleoside analogs requires a reliable source of the L-ribofuranose sugar moiety. β-L-Ribofuranose 1,2,3,5-tetraacetate serves as an ideal precursor for this purpose. The acetyl groups enhance the compound's stability and solubility in organic solvents, facilitating its use in various synthetic reactions.[5] It acts as a protected form of L-ribose, allowing for the stereoselective formation of the critical β-glycosidic bond that links the sugar to a nucleobase. In essence, while L-ribofuranose tetraacetate does not exhibit significant intrinsic biological activity, it is the gateway to a class of powerful therapeutic agents. This guide will illuminate the path from this key intermediate to its biologically active derivatives.

Synthesis of β-L-Ribofuranose 1,2,3,5-tetraacetate

The efficient synthesis of β-L-ribofuranose 1,2,3,5-tetraacetate is a critical first step in the development of L-nucleoside analogs. A common and effective method involves the acetylation of L-ribose using acetic anhydride, often in the presence of an acid catalyst. The following protocol provides a detailed methodology.

Experimental Protocol: Synthesis of β-L-Ribofuranose 1,2,3,5-tetraacetate

Materials:

-

L-ribose

-

Acetic anhydride

-

Acetic acid

-

Pyridine

-

Concentrated sulfuric acid

-

Diisopropyl ether

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ice bath

-

Round-bottom flask and standard glassware

-

Reaction Setup: In a four-necked flask under a nitrogen atmosphere, add L-ribose.

-

Addition of Reagents: To the L-ribose, add acetic anhydride (2.0 equivalents), acetic acid (2.0 equivalents), and pyridine (0.8 equivalents).

-

Catalyst Addition: Cool the mixture in an ice bath to 0 ± 5°C. While stirring, slowly add concentrated sulfuric acid (2.2 equivalents) dropwise, maintaining the internal temperature at 0 ± 5°C.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1.5 hours.

-

Crystallization: Cool the reaction solution back to 0 ± 5°C in an ice bath. Add diisopropyl ether and continue stirring in the ice bath for 4 hours to induce crystallization. The product can be further crystallized by storing it in a refrigerator overnight at ≤ 5°C.

-

Work-up: While keeping the mixture in an ice bath, add sodium acetate and stir for 30 minutes. Add ethyl acetate and neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Perform a liquid-liquid extraction. Separate the organic layer and extract the aqueous layer again with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

-

Purification: The crude product, a mixture of α- and β-anomers, can be purified by recrystallization from a suitable solvent like ethyl ether to yield the pure β-anomer.[7]

Causality: The use of sulfuric acid as a catalyst facilitates the acetolysis and the formation of the per-acetylated ribofuranose.[7] Pyridine acts as a base to neutralize any generated acids. The work-up with sodium bicarbonate is crucial to neutralize the strong acid catalyst, and the subsequent extraction isolates the acetylated sugar from aqueous-soluble byproducts.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of β-L-ribofuranose 1,2,3,5-tetraacetate.

Biological Activities of L-Ribofuranose Derivatives

As previously stated, the biological relevance of L-ribofuranose tetraacetate stems from its conversion into L-nucleoside analogs. These derivatives have demonstrated significant therapeutic potential, primarily in the fields of virology and oncology.

Antiviral Activity

L-nucleoside analogs are potent inhibitors of a wide range of viruses. Their mechanism often involves the inhibition of viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp).[9][10] A notable example is Levovirin, the L-enantiomer of the broad-spectrum antiviral drug Ribavirin. While Levovirin itself lacks direct antiviral activity, it exhibits immunomodulatory effects similar to Ribavirin.[11][12] Other L-nucleoside analogs, however, have shown direct and potent antiviral effects against viruses such as Hepatitis C virus (HCV), Hepatitis B virus (HBV), and various flaviviruses like Dengue and Yellow Fever virus.[13][14][15]

Table 1: Antiviral Activity of Selected Nucleoside Analogs (including L-analogs and related compounds)

| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |

| Compound 10 | Dengue Virus (DENV-2) | Vero | 0.4 | [13] |

| Compound 5 | Dengue Virus (DENV-3) | Vero | 2.4 | [13] |

| Sofosbuvir | Yellow Fever Virus (YFV) | RD | 0.25 | [14] |

| β-d-N⁴-hydroxycytidine | Yellow Fever Virus (YFV) | Huh-7 | 0.63 | [14] |

| GS-5734 (Remdesivir) | Ebola Virus (EBOV) | - | 0.06 | [16] |

| 2'-methyl cytidine | Hepatitis C Virus (HCV) | Huh7 | Micromolar range | [16] |

Note: This table includes examples of potent nucleoside analogs to illustrate the efficacy of this class of compounds, to which L-nucleosides belong.

Anticancer Activity

The antiproliferative activity of nucleoside analogs is a cornerstone of cancer chemotherapy. These compounds act as antimetabolites, which are structurally similar to natural metabolites and thus interfere with essential biochemical pathways. In the context of cancer, which is characterized by rapid and uncontrolled cell division, the disruption of DNA synthesis is a highly effective therapeutic strategy.[3] L-nucleoside analogs, upon intracellular phosphorylation, can be mistakenly incorporated into the DNA of cancer cells, leading to chain termination and the induction of apoptosis (programmed cell death).[1][4] Furthermore, some of these analogs can inhibit key enzymes required for nucleotide synthesis, such as ribonucleotide reductase, thereby starving the cancer cells of the building blocks needed for replication.[17] Their activity has been demonstrated against a range of human cancer cell lines, including lung, colon, and leukemia.[18]

Table 2: Cytotoxic Activity of Selected Nucleoside Analogs

| Compound | Cancer Cell Line | IC₅₀ Concentration | Reference |

| Gemcitabine | A549 (Non-small cell lung) | Time and cell-line dependent | [19] |

| Cytarabine (Ara-C) | WiDr (Colon) | Time and cell-line dependent | [19] |

| 5-Fluoro-2'-deoxyuridine (5-FdU) | Various cancer cells | Clinically feasible concentrations | [4] |

Note: This table provides examples of well-established anticancer nucleoside analogs to demonstrate the therapeutic principle that L-nucleoside analogs also exploit.

Mechanisms of Action

The therapeutic effects of L-ribofuranose derivatives are rooted in their ability to mimic natural nucleosides and interfere with fundamental cellular processes in pathogens and cancer cells.

Antiviral Mechanisms of Action

-

Inhibition of Viral RNA Polymerase: After being converted to their triphosphate form within the host cell, L-nucleoside analogs can act as competitive inhibitors of the viral RNA-dependent RNA polymerase (RdRp). They are incorporated into the growing viral RNA chain, leading to chain termination and halting replication.[9][10][21]

-

Lethal Mutagenesis (Error Catastrophe): Some analogs, once incorporated into the viral genome, can cause ambiguity in base pairing during subsequent rounds of replication. This leads to an accumulation of mutations throughout the viral genome, eventually exceeding a threshold that results in non-viable viral progeny.[9][21]

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): By inhibiting IMPDH, these analogs can deplete the intracellular pool of guanosine triphosphate (GTP), a crucial building block for viral RNA synthesis.[9][11]

Visualization: Antiviral Mechanisms of Action

Caption: Multifaceted antiviral mechanisms of L-nucleoside analogs.

Anticancer Mechanisms of Action

In cancer therapy, L-nucleoside analogs function as antimetabolites that exploit the high replicative rate of tumor cells.

-

Disruption of DNA Synthesis: After conversion to their triphosphate form, these analogs are incorporated into DNA by cellular polymerases. This can lead to chain termination, stalling the replication fork and inducing DNA damage responses.[3][4]

-

Inhibition of Key Enzymes: They can inhibit enzymes essential for the de novo synthesis of nucleotides, such as ribonucleotide reductase and thymidylate synthase, thus depleting the supply of dNTPs necessary for DNA replication.[17]

-

Induction of Apoptosis: The accumulation of DNA damage and cellular stress caused by these analogs triggers programmed cell death (apoptosis), selectively eliminating the rapidly dividing cancer cells.[4]

-

Modulation of Cell Signaling Pathways: Nucleoside analogs can influence critical cell survival and proliferation pathways, such as the PI3K/AKT and RAF/MEK/ERK (MAPK) pathways, further contributing to their anticancer effects.[19][22]

Visualization: Anticancer Signaling Pathways

Caption: Anticancer mechanisms of L-nucleoside analogs.

Key Experimental Protocols

To evaluate the biological activity of newly synthesized L-ribofuranose derivatives, standardized in vitro assays are essential. The following protocols for the MTT cytotoxicity assay and the plaque reduction antiviral assay are widely used and provide reliable, quantitative data.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compound (L-nucleoside analog) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (if the compound is dissolved in a solvent like DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol: In Vitro Antiviral Activity Assessment (Plaque Reduction Assay)

This assay is the gold standard for measuring the ability of a compound to inhibit viral replication. It quantifies the reduction in the formation of viral plaques (localized areas of cell death) in a cell monolayer.

-

Cell Seeding: Plate host cells (e.g., Vero cells) in 6-well or 24-well plates and grow them to form a confluent monolayer.

-

Virus Inoculation: Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well). Remove the culture medium from the cells and infect the monolayer with the virus suspension.

-

Adsorption: Incubate the plates for 1-2 hours at the optimal temperature for the virus (e.g., 37°C) to allow the virus to attach to and enter the cells.

-

Compound Treatment and Overlay: During the adsorption period, prepare an overlay medium (e.g., 0.6% Avicel or 0.4% agarose in culture medium) containing various concentrations of the test compound. After adsorption, remove the virus inoculum and add the compound-containing overlay to each well.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of discrete plaques.

-

Plaque Visualization: After incubation, fix the cells with a solution like 10% formalin. Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.8% crystal violet). The viable cells will be stained, and the plaques will appear as clear, unstained areas.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).

Conclusion and Future Perspectives

β-L-Ribofuranose 1,2,3,5-tetraacetate is a cornerstone of modern medicinal chemistry, providing a critical entry point for the synthesis of L-nucleoside analogs. While inert on its own, its derivatives are potent antiviral and anticancer agents. The unique stereochemistry of L-nucleosides offers significant therapeutic advantages, including reduced host toxicity and the ability to overcome certain resistance mechanisms. The multifaceted mechanisms of action, from polymerase inhibition and lethal mutagenesis to the disruption of DNA synthesis and cellular signaling, make these compounds robust candidates for drug development.

Future research will likely focus on the development of novel L-nucleoside analogs with improved potency, broader spectrum of activity, and enhanced pharmacokinetic properties. The exploration of prodrug strategies to improve the delivery of these compounds to target tissues is also a promising area. As our understanding of viral and cancer biology deepens, the rational design of L-nucleoside analogs based on L-ribofuranose tetraacetate will continue to be a vital strategy in the fight against life-threatening diseases.

References

- 1. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Administration of a Nucleoside Analog Promotes Cancer Cell Death in a Telomerase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]

- 7. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 8. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 9. news-medical.net [news-medical.net]

- 10. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of ribavirin, levovirin and viramidine on liver toxicological gene expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nucleoside Analogs with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. caymanchem.com [caymanchem.com]

- 19. Effects of nucleoside analogues, lipophilic prodrugs and elaidic acids on core signaling pathways in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sterispharma.com [sterispharma.com]

- 21. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

CAS number and molecular formula for 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose

An In-Depth Technical Guide to 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose: A Key Intermediate in L-Nucleoside Analog Synthesis

Introduction: The Significance of L-Configuration in Nucleoside Chemistry

In the landscape of drug development, particularly in antiviral and anticancer therapies, nucleoside analogs represent a cornerstone of modern medicinal chemistry.[1][2] These molecules, which mimic natural nucleosides, can interfere with the replication of viruses or the proliferation of cancer cells.[2][3] While nature predominantly utilizes the D-isomers of sugars like ribose in nucleic acids, the synthetic L-isomers and their derivatives have garnered significant attention.[4] L-nucleoside analogs often exhibit unique pharmacological profiles, including enhanced metabolic stability and different mechanisms of action, making them a fertile ground for novel therapeutic discovery.

This guide focuses on a critical building block for these L-nucleoside analogs: This compound . This fully acetylated derivative of L-ribofuranose serves as a stable, soluble, and reactive precursor for the synthesis of complex L-nucleosides. The acetyl groups serve as protecting groups for the hydroxyl functions of the L-ribose sugar, allowing for precise and controlled chemical manipulations, particularly the crucial step of forming the N-glycosidic bond with a nucleobase.[5] Understanding the synthesis, characterization, and strategic application of this compound is paramount for researchers and scientists in the field.

Physicochemical Properties

This compound is a white to off-white solid compound.[5][6] The acetylation of the hydroxyl groups renders it more soluble in common organic solvents compared to the parent L-ribose, a critical property for its use in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 144490-03-9 | [5][6][7][8] |

| Molecular Formula | C₁₃H₁₈O₉ | [7][9] |

| Molecular Weight | 318.28 g/mol | [7][9][10] |

| IUPAC Name | [(2S,3R,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | [6] |

| Appearance | White to Off-white Powder/Solid | [5][6] |

| Purity | Typically ≥98% | [6] |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound from L-ribose is a multi-step process designed to achieve high yield and stereochemical control, favoring the desired β-anomer. The acetylation protects the hydroxyl groups, preventing side reactions and activating the anomeric carbon for subsequent glycosylation reactions.

Causality Behind the Synthetic Strategy

The core of the synthesis involves the complete acetylation of L-ribose. The choice of reagents and reaction conditions is critical for driving the reaction to completion and influencing the stereochemical outcome at the anomeric center (C1). The use of acetic anhydride in the presence of a base like pyridine or an acid catalyst is a standard method.[11] The process often yields a mixture of α and β anomers, with the β-anomer being the thermodynamically more stable product in many cases.[11] The purification step is therefore crucial to isolate the pure β-anomer, which is essential for the stereospecific synthesis of β-L-nucleoside analogs.

Experimental Protocol: Acetylation of L-Ribose

The following protocol is a representative example based on established chemical literature for the synthesis of acetylated sugars.[11][12]

Materials:

-

L-Ribose

-

Acetic Anhydride

-

Pyridine (or a suitable acid catalyst like sulfuric acid)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate

-

Diisopropyl Ether (for precipitation/crystallization)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve L-ribose in a suitable solvent like pyridine.

-

Acetylation: Cool the solution in an ice bath (0-5 °C). Slowly add acetic anhydride dropwise to the stirred solution.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 1.5-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Once the reaction is complete, cool the mixture again in an ice bath. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.[12]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.[12]

-

Purification/Isolation of β-Anomer: The crude product, containing a mixture of anomers, can be purified. Recrystallization from a solvent system like ethyl ether or precipitation using an anti-solvent like diisopropyl ether can selectively yield the pure β-anomer.[11][12] A patent describes obtaining a high ratio of the β-anomer (94%) in the crude product, which simplifies purification.[12]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product. Each technique provides a piece of the puzzle to build a complete picture of the molecule.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the compound and, critically, for determining the ratio of α and β anomers in the crude product or the purity of the isolated β-anomer.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Key signals include the acetyl methyl protons (singlets around 2.0-2.2 ppm) and the sugar ring protons. The coupling constant (J-value) of the anomeric proton (H1) is diagnostic for determining the stereochemistry; a small J-value is typically indicative of a trans relationship with H2, confirming the β-configuration.

-

¹³C NMR: Confirms the presence of the 13 carbons in the molecule, including the characteristic signals of the carbonyl carbons from the acetyl groups (around 170 ppm) and the anomeric carbon.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (318.28 g/mol ), providing definitive evidence of the successful acetylation.[9][10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups. The spectrum will be dominated by strong C=O stretching bands for the acetyl carbonyl groups (typically around 1740-1750 cm⁻¹) and C-O stretching bands.

Applications in Drug Development and Research

The primary and most critical application of this compound is its use as a glycosyl donor in the synthesis of L-nucleoside analogs.[13] Its D-isomer is widely used for creating D-nucleosides, which have shown efficacy as antiviral and anticancer agents.[14][15][16] The L-isomer provides access to the enantiomeric series, which can possess distinct and advantageous biological properties.

Core Workflow: L-Nucleoside Analog Synthesis

The acetylated L-ribofuranose is the "sugar" component in a convergent synthesis strategy.[3] The general process involves a Lewis acid-catalyzed coupling reaction (e.g., Vorbrüggen glycosylation) between the acetylated sugar and a silylated nucleobase. The acetyl group at the anomeric position acts as a good leaving group, facilitating the formation of the N-glycosidic bond with the desired β-stereochemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. madridge.org [madridge.org]

- 3. mdpi.com [mdpi.com]

- 4. Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. getchem.com [getchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. (2R,3S,4S,5S)-5-(acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate | C13H18O9 | CID 908100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. usbio.net [usbio.net]

- 15. caymanchem.com [caymanchem.com]

- 16. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Discovery and History of Acetylated L-Ribofuranose Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ribose, the unnatural enantiomer of the ubiquitous D-ribose, stands as a cornerstone in the synthesis of a powerful class of antiviral and anticancer therapeutics known as L-nucleoside analogues.[1][2][3] The conversion of this rare sugar into its acetylated furanose form, particularly 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose, is a critical step, transforming it into a versatile glycosyl donor for nucleobase coupling. This guide provides a comprehensive exploration of the historical discovery, the evolution of synthetic strategies, and the analytical validation of acetylated L-ribofuranose compounds. We will trace the journey from the initial chemical syntheses, born out of necessity due to the sugar's natural scarcity, to modern, efficient chemo-enzymatic and biotechnological routes that have made L-nucleoside drugs commercially viable.

Part 1: The Genesis of L-Ribose and Its Significance

A Tale of Two Enantiomers: The Initial Discovery

The story of L-ribose begins not with its discovery in nature, but as a synthetic curiosity in the laboratory. In 1891, the pioneering work of Emil Fischer and Oscar Piloty led to the first preparation of L-ribose.[4] At the time, its biological significance was unknown. It was not until 1909 that Phoebus Levene and Walter Jacobs identified its enantiomer, D-ribose, as a natural product and an essential component of nucleic acids.[4]

The profound stereospecificity of biological systems initially suggested that L-sugars and their derivatives would be biologically inert. This paradigm was dramatically overturned with the discovery of L-nucleoside analogues. Researchers were surprised to find that the L-form of certain nucleosides was not only active but often more potent and less toxic than its "natural" D-counterpart.[3][5] This was famously demonstrated by Lamivudine (3TC), an L-nucleoside that became a cornerstone of therapy for HIV and Hepatitis B.[6] This discovery catalyzed a surge of interest in the efficient synthesis of L-nucleosides, placing a significant demand on a reliable supply of their chiral precursor, L-ribose.[3]

The Supply Challenge: Why Synthesis is Essential

L-ribose is not abundant in nature, making chemical or biotechnological synthesis the only viable route for its production on a pharmaceutical scale.[1][7][8] This scarcity has been the primary driver for the development of diverse and increasingly sophisticated synthetic methodologies, starting from more readily available sugars.

Part 2: The Synthetic Evolution: From Precursor to Activated Glycosyl Donor

The synthesis of acetylated L-ribofuranose is a multi-stage process that has been refined over decades. The core challenges involve establishing the correct L-ribo configuration from an accessible starting material and then activating it for nucleoside coupling via acetylation.

Initial Strategies: Chemical Conversion of Abundant Sugars

Early synthetic routes focused on the chemical transformation of inexpensive and abundant sugars.

-

From L-Arabinose: L-Arabinose, an epimer of L-ribose, served as a common starting material. The key transformation is the inversion of the stereocenter at the C2 position. A classic strategy involves the oxidation of a protected L-arabinose derivative to the corresponding L-ribulose, followed by a stereoselective reduction to yield the desired L-ribose configuration.[9]

-

From D-Ribose: More complex routes were devised to convert the readily available D-ribose into its L-enantiomer. One patented method involves a six-step process: protection of the 5-hydroxyl group, reduction of the aldehyde, peracetylation of the remaining hydroxyls, deprotection of the 5-position, oxidation to an aldehyde, and subsequent hydrolysis to yield L-ribose, which is then acetylated.[10]

The Acetylation Step: Activating L-Ribose for Glycosylation

Directly coupling L-ribose with a nucleobase is inefficient. Acetylation serves two critical purposes:

-

Protection: The acetyl groups at the 2, 3, and 5 positions protect the hydroxyls from participating in side reactions.[11]

-

Activation: The 1-O-acetyl group functions as an effective leaving group in the presence of a Lewis acid, facilitating the electrophilic attack by the nucleobase at the anomeric carbon to form the crucial N-glycosidic bond.[12]

The standard procedure involves treating L-ribose with acetic anhydride, often in the presence of a base like pyridine or in acetic acid.[13][14][15]

The Anomeric Challenge and Process Optimization

A persistent challenge in the acetylation of ribose is the formation of a mixture of anomers (α and β) at the C1 position.[13][14] For the synthesis of most antiviral nucleosides, the β-anomer is required to achieve the correct stereochemistry in the final drug molecule.[12][13]

Early manufacturing processes relied on the fractional crystallization of the desired β-anomer from the mixture. This was often inefficient, leading to the loss of a significant portion of the material as the undesired α-anomer.[13] This spurred critical process improvements, including the development of conditions that could either directly utilize the α/β mixture or isomerize the α-anomer into the more valuable β-form, drastically improving the economic viability of L-nucleoside synthesis.[13][14]

Modern Methods: The Rise of Biotechnology

More recently, biotechnological methods have become prominent for producing L-ribose. These approaches are often more environmentally friendly and highly specific. Genetically engineered microorganisms or purified enzymes are used to convert inexpensive starting materials like L-arabinose into L-ribose with high yields.[1][7][8][16][17]

Part 3: Analytical Characterization of Acetylated L-Ribofuranose

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized acetylated L-ribofuranose before its use in drug manufacturing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of these compounds.

-

¹H NMR: Provides a detailed fingerprint of the molecule. The O-acetylation of the hydroxyl groups causes a distinct downfield shift in the resonance of adjacent protons (H1, H2, H3, H5), providing clear evidence of successful acetylation.[18] The coupling constants (J-values) and chemical shift of the anomeric proton (H1) are particularly diagnostic for distinguishing between the α and β anomers.

-

2D NMR: Techniques such as TOCSY (Total Correlation Spectroscopy) are used to confirm the connectivity of protons within the entire ribofuranose ring, unambiguously verifying the sugar's core structure.[19]

| Proton Assignment | Typical ¹H NMR Chemical Shift Range (ppm) | Key Observations |

| Anomeric (H-1) | ~6.0 - 6.4 | Position and coupling constant are critical for α/β assignment. |

| Ring Protons (H-2, H-3, H-4) | ~5.2 - 5.5 | Downfield shift compared to unacetylated ribose. |

| Methylene (H-5, H-5') | ~4.1 - 4.4 | Appear as a distinct multiplet. |

| Acetyl Methyls (CH₃) | ~2.0 - 2.2 | Four separate singlets confirming full acetylation. |

| Approximate ranges in CDCl₃; actual values depend on solvent and specific anomer. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound (C₁₃H₁₈O₉, MW: 318.28 g/mol ).[20] Tandem MS (MS/MS) can be used to analyze fragmentation patterns, further confirming the structure and the presence of the acetyl groups.[21]

Part 4: Impact on Modern Drug Development

The ability to reliably and cost-effectively synthesize acetylated L-ribofuranose has been a direct enabler of a vital class of pharmaceuticals.

Mechanism of L-Nucleoside Analogue Action

L-nucleoside analogues function as "chain terminators" in viral replication.[5] After being administered, they are phosphorylated within the cell to their active triphosphate form. Viral polymerases mistakenly incorporate these analogues into the growing viral DNA or RNA chain. Because they lack the essential 3'-hydroxyl group (or have it in the incorrect stereochemical orientation), no further nucleotides can be added, halting replication and breaking the cycle of infection.

The development of acetylated L-ribofuranose chemistry has provided medicinal chemists with a robust platform to create a wide array of L-nucleoside analogues against numerous viruses, including HIV, HBV, CMV, and others, representing a significant triumph in modern medicine.[3][6][22]

Conclusion

The history of acetylated L-ribofuranose is a compelling narrative of scientific progress, demonstrating how a compound once considered an "unnatural" laboratory artifact became an indispensable building block for life-saving medicines. The journey from Fischer's initial synthesis to today's highly optimized chemical and biotechnological production methods reflects a deep and evolving understanding of carbohydrate chemistry, process development, and analytical science. This foundational work has enabled the rational design and large-scale manufacturing of L-nucleoside analogues, providing clinicians with powerful tools to combat viral diseases and underscoring the profound impact of fundamental synthetic chemistry on human health.

References

- 1. Production of l-ribose from l-arabinose by co-expression of l-arabinose isomerase and d-lyxose isomerase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US8642297B2 - Production of L-ribose and other rare sugars - Google Patents [patents.google.com]

- 4. Ribose - Wikipedia [en.wikipedia.org]

- 5. Broad spectrum antiviral nucleosides—Our best hope for the future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Perspectives of biotechnological production of L-ribose and its purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A practical synthesis of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 13. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 14. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 15. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]

- 16. Conversion of L-arabinose to L-ribose by genetically engineered Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 18. High-resolution 1H-NMR spectroscopy of free and glycosidically linked O-acetylated sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. usbio.net [usbio.net]

- 21. Synthesis and characterization of authentic standards for the analysis of ribofuranose-containing carbohydrates by the reductive-cleavage method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Pivot: Harnessing 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose for the Next Generation of L-Nucleoside Analogue Therapeutics

A Technical Guide for Advanced Drug Discovery and Development

Foreword: The Unnatural Advantage in Nucleoside Chemistry

In the landscape of therapeutic agents, nucleoside analogues represent a cornerstone of antiviral and anticancer chemotherapy.[1][2] Their profound impact stems from their ability to masquerade as natural building blocks of DNA and RNA, thereby infiltrating and disrupting the machinery of cellular or viral replication.[1][3] Historically, the focus of medicinal chemistry has been overwhelmingly on D-nucleosides, the enantiomeric form found in nature. However, a paradigm shift has emerged with the recognition that L-nucleosides, the "unnatural" mirror images, possess remarkable therapeutic potential, often coupled with a more favorable toxicity profile.[4][5][6] At the heart of this evolving field lies the critical precursor, 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose , a versatile building block that unlocks the synthetic pathways to a diverse array of potent L-nucleoside analogues. This guide provides a comprehensive exploration of this key intermediate, from its synthesis and chemical logic to its application in pioneering novel therapeutic agents, and outlines promising avenues for future research.

Core Chemistry and Synthesis: Mastering the Precursor

The utility of this compound as a glycosyl donor is predicated on its specific chemical architecture. The acetyl protecting groups serve a dual purpose: they enhance the compound's stability and solubility in organic solvents, and they modulate the reactivity of the ribofuranose ring, facilitating controlled glycosylation reactions.[7] The beta-configuration at the anomeric carbon (C1) is crucial for the stereoselective synthesis of beta-L-nucleosides, which are often the biologically active anomers.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₉ | [8] |

| Molecular Weight | 318.28 g/mol | [8] |

| CAS Number | 144490-03-9 | [8] |

| Appearance | White to off-white powder/solid | [9] |

| Melting Point | 80-83 °C | [9] |

| Solubility | Sparingly soluble in chloroform and methanol | [9] |

Protocol for the Synthesis of this compound from L-Ribose

The synthesis of this compound from the readily available starting material, L-ribose, is a multi-step process that requires careful control of reaction conditions to ensure a high yield of the desired beta-anomer. The following protocol represents a robust and validated methodology.

Experimental Protocol: Synthesis of this compound

-

Step 1: Methyl L-ribofuranoside formation.

-

Rationale: The initial step involves the conversion of L-ribose to its methyl ribofuranoside. This is a crucial step to protect the anomeric hydroxyl group and favor the furanose ring form.

-

Procedure: To a suspension of L-ribose in methanol, slowly add a catalytic amount of concentrated sulfuric acid at room temperature. Stir the mixture for several hours until the L-ribose has completely dissolved and the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

-

Step 2: Acetylation.

-

Rationale: The remaining free hydroxyl groups on the methyl ribofuranoside are protected with acetyl groups. This is achieved using acetic anhydride in the presence of a base, typically pyridine, which also acts as a catalyst.

-

Procedure: Cool the reaction mixture from Step 1 in an ice bath. Add pyridine, followed by the dropwise addition of acetic anhydride. Allow the reaction to warm to room temperature and stir overnight.

-

-

Step 3: Acetolysis.

-

Rationale: This key step replaces the methyl group at the anomeric position with an acetyl group, yielding the desired tetra-O-acetyl-L-ribofuranose. This reaction is typically carried out in a mixture of acetic acid and acetic anhydride with a catalytic amount of a strong acid like sulfuric acid. The conditions are carefully controlled to favor the formation of the thermodynamically more stable beta-anomer.

-

Procedure: To the crude product from Step 2, add a mixture of acetic acid and acetic anhydride. Cool the mixture in an ice bath and slowly add concentrated sulfuric acid. Stir the reaction at a controlled temperature for a specified time to optimize the yield of the beta-anomer.

-

-

Step 4: Work-up and Purification.

-

Rationale: The reaction is quenched, and the product is extracted and purified. Neutralization of the acidic reaction mixture is critical.

-

Procedure: Carefully pour the reaction mixture into an ice-cold saturated aqueous solution of sodium bicarbonate to neutralize the acids. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, often an oil, can be purified by crystallization or column chromatography to yield pure this compound.

-

Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the acetyl groups and the protons on the ribofuranose ring. The coupling constants between the anomeric proton (H-1) and H-2 are particularly important for confirming the beta-configuration.[10]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the acetyl groups and the carbons of the ribofuranose ring, further confirming the structure.

-

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the compound.

The Gateway to L-Nucleosides: The Vorbrüggen Glycosylation

With pure this compound in hand, the next critical phase is the formation of the N-glycosidic bond to a desired nucleobase. The Vorbrüggen glycosylation is a widely employed and robust method for this transformation.[11]

Experimental Workflow: Vorbrüggen Glycosylation

Caption: Workflow for the Vorbrüggen Glycosylation.

Detailed Protocol for Vorbrüggen Glycosylation

-

Step 1: Silylation of the Nucleobase.

-

Causality: The nucleobase (e.g., a purine or pyrimidine derivative) is first silylated, typically with a reagent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). This increases the nucleophilicity of the nitrogen atom that will form the glycosidic bond and enhances the solubility of the nucleobase in the organic reaction solvent.

-

Procedure: The nucleobase is suspended in a dry, aprotic solvent (e.g., acetonitrile or 1,2-dichloroethane) under an inert atmosphere (e.g., argon or nitrogen). The silylating agent is added, and the mixture is heated to reflux until the nucleobase is fully silylated, resulting in a clear solution.

-

-

Step 2: Glycosylation Reaction.

-